molecular formula C17H12FNO3 B5412306 N-[2-(4-Fluoro-benzoyl)-benzofuran-3-yl]-acetamide

N-[2-(4-Fluoro-benzoyl)-benzofuran-3-yl]-acetamide

Cat. No.: B5412306
M. Wt: 297.28 g/mol
InChI Key: LETFSEWOGTVJGG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, specific information about the molecular structure of “N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide” is not available in the resources I have access to .


Chemical Reactions Analysis

The chemical reactions involving “N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide” are not clearly documented in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, molecular weight, and other related properties. Unfortunately, specific information about the physical and chemical properties of “N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide” is not available in the resources I have access to .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, specific information about the mechanism of action of “N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide” is not available in the resources I have access to .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects on health and the environment. Unfortunately, specific information about the safety and hazards of “N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide” is not available in the resources I have access to .

Properties

IUPAC Name

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c1-10(20)19-15-13-4-2-3-5-14(13)22-17(15)16(21)11-6-8-12(18)9-7-11/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETFSEWOGTVJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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